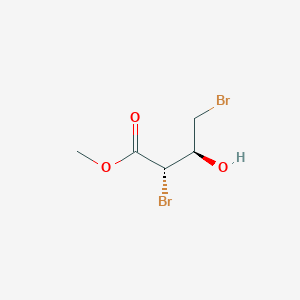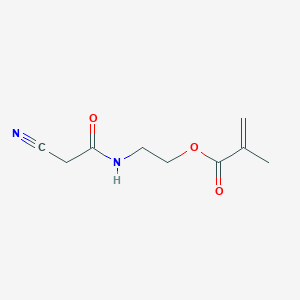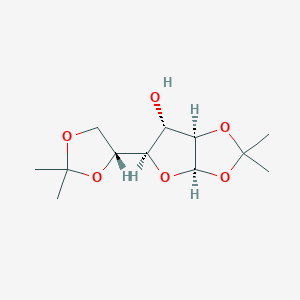![molecular formula C21H26N4O4 B3179901 benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate CAS No. 103305-87-9](/img/structure/B3179901.png)
benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate
Overview
Description
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate is a chemical compound that is commonly used in scientific research. It is a synthetic derivative of the amino acid arginine and is often used as a substrate for enzymes that hydrolyze arginine-containing peptides.
Mechanism of Action
Benzyl (benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate functions as a substrate for enzymes that hydrolyze arginine-containing peptides. It is specifically hydrolyzed by enzymes called arginine-specific proteases, which cleave the peptide bond between the arginine and the adjacent amino acid. The resulting products can be used for further biochemical analysis or synthesis.
Biochemical and Physiological Effects:
Benzyl (benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate does not have any known direct biochemical or physiological effects. However, it is commonly used in the study of enzymes that play important roles in various biological processes, including blood clotting, inflammation, and immune response.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl (benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate in lab experiments is its stability. It is a well-characterized compound that is easily synthesized and can be stored for long periods of time. Additionally, it is relatively inexpensive compared to other substrates used in enzyme assays.
One limitation of using benzyl (benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate is its specificity. It is only hydrolyzed by arginine-specific proteases and cannot be used to study enzymes that hydrolyze other types of peptides. Additionally, it may not accurately reflect the physiological substrates of these enzymes.
Future Directions
There are several future directions for the study of benzyl (benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate. One area of interest is the development of new substrates that can be used to study enzymes that hydrolyze arginine-containing peptides. Additionally, the use of this compound in the synthesis of arginine-containing peptides and other compounds may lead to the development of new drugs or therapies for various diseases. Finally, the study of the structure and function of enzymes that hydrolyze arginine-containing peptides may provide insights into the mechanisms of various biological processes.
Scientific Research Applications
Benzyl (benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate is commonly used in scientific research as a substrate for enzymes that hydrolyze arginine-containing peptides. It is also used in the synthesis of arginine-containing peptides and as a building block for the synthesis of other compounds. Additionally, it is used in the study of the structure and function of enzymes that hydrolyze arginine-containing peptides.
properties
IUPAC Name |
benzyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBMTWHZUGZIL-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B3179841.png)

![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)
![6-Methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B3179853.png)




![example 7 [US8664233]](/img/structure/B3179908.png)

